1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate
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Overview
Description
1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and methyl groups, along with hydroxyl and carboxylate functionalities.
Preparation Methods
The synthesis of 1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine derivatives with tert-butyl and methyl esters under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 4-Methyl 3-Hydroxypiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate: This compound has an ethyl group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-hydroxypiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPFOIPDRJJYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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